Cas no 287929-73-1 ((2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol)

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol is a substituted propenol derivative characterized by a conjugated double bond and a trimethylphenyl group. This compound is of interest in organic synthesis due to its structural features, which include an α,β-unsaturated alcohol moiety and sterically hindered aromatic substitution. The presence of the electron-rich trimethylphenyl group enhances stability, while the propenol functionality offers reactivity for further derivatization, such as oxidation or nucleophilic addition. Its well-defined stereochemistry (E-configuration) ensures consistent performance in synthetic applications. This compound is commonly utilized as an intermediate in pharmaceuticals, fragrances, and fine chemicals, where precise molecular architecture is critical. High purity grades are available for research and industrial use.
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol structure
287929-73-1 structure
Product Name:(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
CAS No:287929-73-1
MF:C12H16O
MW:176.254843711853
CID:1436552
PubChem ID:11816172
Update Time:2025-06-07

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol, 3-(2,4,6-trimethylphenyl)-, (2E)-
    • 3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
    • Z2607875399
    • (E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
    • EN300-1840664
    • (2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
    • 287929-73-1
    • AKOS023253586
    • EN300-321990
    • Inchi: 1S/C12H16O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8,13H,6H2,1-3H3/b5-4+
    • InChI Key: BVUVTKNRNIVRRY-SNAWJCMRSA-N
    • SMILES: OC/C=C/C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 176.12018
  • Monoisotopic Mass: 176.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E975205-25mg
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1
25mg
$ 70.00 2022-06-05
TRC
E975205-50mg
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1
50mg
$ 95.00 2022-06-05
TRC
E975205-250mg
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1
250mg
$ 365.00 2022-06-05
Enamine
EN300-1840664-1g
3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95%
1g
$414.0 2023-11-13
Enamine
EN300-1840664-5g
3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95%
5g
$1199.0 2023-11-13
Enamine
EN300-1840664-10g
3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95%
10g
$1778.0 2023-11-13
Enamine
EN300-321990-1g
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95%
1g
$528.0 2023-11-13
Enamine
EN300-321990-5g
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95%
5g
$1530.0 2023-11-13
Enamine
EN300-321990-10g
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95%
10g
$2269.0 2023-11-13
Enamine
EN300-321990-0.05g
(2E)-3-(2,4,6-trimethylphenyl)prop-2-en-1-ol
287929-73-1 95.0%
0.05g
$101.0 2025-03-21

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